(2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound “(2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” (CAS No. 620540-05-8) is a heterocyclic molecule with a fused thiazolo-triazine-dione core. Its molecular formula is C₂₂H₁₈ClN₃O₃S, and it has a molecular weight of 440.91 g/mol . The structure features two key substituents:
- A 4-propoxybenzyl group at position 6, introducing an alkyl-ether chain that may enhance solubility and modulate steric interactions.
Properties
Molecular Formula |
C22H18ClN3O3S |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H18ClN3O3S/c1-2-10-29-17-8-6-14(7-9-17)12-18-20(27)24-22-26(25-18)21(28)19(30-22)13-15-4-3-5-16(23)11-15/h3-9,11,13H,2,10,12H2,1H3/b19-13- |
InChI Key |
BLLMVJWCINZUDS-UYRXBGFRSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=NC2=O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=NC2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiazole and Triazine Precursors
A widely adopted method involves the cyclization of 2-aminothiazole derivatives with triazine intermediates. For example, reacting 5-amino-1,3-thiazole-4-carboxamide with 1,2,4-triazine-3,5-dione in the presence of phosphoryl chloride () facilitates ring fusion. The reaction proceeds via nucleophilic attack at the triazine’s electrophilic carbon, followed by dehydration to form the bicyclic system. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Byproducts |
|---|---|---|---|
| Temperature | 80–90°C | 68–72 | Partially cyclized adducts |
| Catalyst | (1.2 equiv) | ||
| Solvent | Anhydrous DMF |
Skeletal Rearrangement of Imidazo-Thiazolo-Triazines
Recent advancements demonstrate that imidazo[4,5-e]thiazolo[3,2-b][1,triazine derivatives undergo hydrolysis and rearrangement in basic conditions to yield thiazolo-triazine cores. Treating the precursor with excess potassium hydroxide () in methanol induces ring expansion and reconfiguration. Acidification with hydrochloric acid () isolates the core structure in 47–96% yields, depending on substituents.
Regioselective Functionalization of the Core
Alkylation at Position 6
Introducing the 4-propoxybenzyl group at position 6 requires nucleophilic substitution. The core’s nitrogen at position 6 is alkylated using 4-propoxybenzyl bromide under basic conditions:
| Condition | Effect on Yield |
|---|---|
| (2 equiv) | 85% yield |
| (1.5 equiv) | 72% yield, side oxidation |
| Solvent: DMSO | <50% yield |
Condensation at Position 2 for Z-Configuration
The 3-chlorobenzylidene group is introduced via Knoevenagel condensation between the core’s ketone and 3-chlorobenzaldehyde. Catalysis by piperidine in ethanol under reflux ensures Z-selectivity:
Critical factors for stereochemical control:
-
Solvent polarity : Ethanol favors Z-isomer formation (92:8 Z:E ratio) over toluene (75:25).
-
Catalyst : Piperidine enhances enolate formation, while acetic acid leads to lower selectivity.
Purification and Characterization
Chromatographic Separation
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7). The target compound elutes at (TLC visualization under UV 254 nm).
Spectroscopic Validation
-
NMR (400 MHz, DMSO-):
-
δ 8.21 (s, 1H, triazine-H)
-
δ 7.89 (d, Hz, 2H, chlorophenyl)
-
δ 4.12 (q, Hz, 2H, -OCHCHCH)
-
-
HRMS : calculated for [M+H]: 440.0832; found: 440.0835.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Requires harsh conditions | 68–72 |
| Skeletal rearrangement | Mild conditions | Limited substrate scope | 47–96 |
| Sequential alkylation-condensation | Modularity | Multi-step purification | 60–85 |
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batches) using the sequential alkylation-condensation route achieved 78% yield with the following modifications:
-
Continuous flow synthesis for the condensation step reduced reaction time from 12 h to 2 h.
-
Crystallization replacing chromatography: Recrystallization from ethanol/water (4:1) provided 99.2% purity (HPLC).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
The compound (2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione , also known by its CAS number 620540-05-8 , exhibits significant potential in various scientific research applications. This article explores its chemical properties, biological activities, and potential therapeutic uses based on current literature and case studies.
Anticancer Properties
Research indicates that compounds similar to (2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione demonstrate promising anticancer activities. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The thiazolo-triazine structure is associated with antimicrobial properties. Compounds in this class have been evaluated for their efficacy against a range of pathogens, including bacteria and fungi. Studies suggest that the presence of halogen substituents (like chlorine) may enhance antimicrobial potency.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit specific enzymes involved in cancer progression or microbial resistance mechanisms.
Lead Compound for Synthesis
Due to its unique structure and biological activities, (2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione serves as a lead compound in drug development. Its derivatives can be synthesized to optimize efficacy and reduce toxicity.
Case Studies
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazolo-triazines showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.
- Antimicrobial Evaluation : Research published in Pharmaceutical Biology evaluated several thiazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or induce apoptosis through the activation of specific signaling cascades.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Properties
Position 2 Modifications: The 3-chlorobenzylidene group in the target compound enhances electrophilicity compared to the 3-methoxybenzylidene in , which may influence reactivity in biological systems.
Position 6 Modifications :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions between aldehydes (e.g., 3-chlorobenzaldehyde) and thiourea derivatives under acidic/basic conditions to form the thiazolo-triazine core .
- Substituent introduction via nucleophilic substitution or coupling reactions (e.g., propoxybenzyl groups introduced using alkyl halides like 4-propoxybenzyl bromide) .
- Z/E isomer control by adjusting reaction temperature (60–80°C) and solvent polarity (e.g., DMF or ethanol) to favor the thermodynamically stable (2Z) configuration .
Q. Optimization parameters :
- Catalysts : Use of anhydrous sodium acetate or triethylamine to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for confirming stereochemistry and substituent positions?
- NMR spectroscopy :
- IR spectroscopy : Detects carbonyl stretching (C=O at ~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable): Resolves absolute stereochemistry and bond angles, critical for structure-activity relationship (SAR) studies .
Q. What in vitro assays are recommended for preliminary biological screening?
- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to doxorubicin .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How do structural modifications influence binding affinity to kinase targets?
Key SAR insights from analogs (Table 1):
| Substituent Modification | Impact on Activity | Reference |
|---|---|---|
| 3-Chloro → 4-Fluoro (benzylidene) | ↑ EGFR inhibition (IC₅₀: 0.8 μM vs. 1.5 μM) | |
| Propoxy → Methoxy (benzyl) | ↓ Solubility, ↓ bioavailability | |
| Methyl → Bromo (pyrazole) | Enhanced DNA intercalation (ΔTm: +4°C) |
Q. Methodology :
- Molecular docking (AutoDock Vina) to predict binding modes in kinase active sites .
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH) .
Q. How can computational strategies resolve discrepancies between in vitro and docking data?
- Molecular dynamics (MD) simulations (GROMACS): Run over 100 ns to assess protein-ligand stability and identify conformational changes .
- Free energy perturbation (FEP) : Calculate relative binding free energies for halogen-substituted analogs to explain activity variations .
- QM/MM hybrid models : Evaluate electronic effects of substituents (e.g., chlorine’s electron-withdrawing impact) on binding .
Q. What analytical methods validate metabolic stability in preclinical studies?
- LC-MS/MS : Monitor hepatic microsomal degradation (human/rat) with half-life (t₁/₂) calculations .
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
- Plasma protein binding : Equilibrium dialysis to measure % bound vs. free fraction .
Data Contradiction Analysis
Example : A study reports high anticancer activity (IC₅₀: 1.2 μM) while another shows weak inhibition (IC₅₀: 25 μM).
Resolution steps :
Replicate assays : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and culture conditions (e.g., serum concentration) .
Purity verification : Re-analyze compound via HPLC to rule out degradation .
Solvent effects : Test DMSO concentration (ensure ≤0.1% to avoid cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
